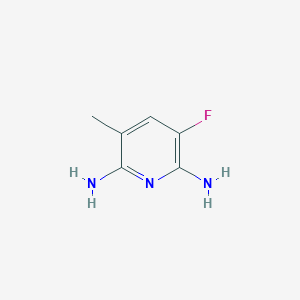![molecular formula C14H15ClN2O2S B068343 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid CAS No. 178979-92-5](/img/structure/B68343.png)
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective agonist for the GABAA receptor.
Mecanismo De Acción
TAK-915 is a selective agonist for the GABAA receptor. It binds to the receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter, GABA. This results in the suppression of neuronal activity and the promotion of relaxation and sleep.
Biochemical and Physiological Effects:
TAK-915 has been shown to have significant biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. The compound has also been shown to improve memory and cognitive function in preclinical studies. Additionally, TAK-915 has been found to promote sleep and reduce the time it takes to fall asleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-915 is its selectivity for the GABAA receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, making it suitable for oral administration. One limitation of TAK-915 is its low solubility, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of TAK-915. One area of research is the development of more potent and selective compounds that target the GABAA receptor. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the use of TAK-915 in combination with other drugs could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-methylimidazole with 3-chlorophenyl thioether. The resulting product is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological disorders such as anxiety, depression, and insomnia. The compound has also shown promising results in preclinical studies for the treatment of Alzheimer's disease and schizophrenia.
Propiedades
Número CAS |
178979-92-5 |
|---|---|
Nombre del producto |
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid |
Fórmula molecular |
C14H15ClN2O2S |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(14(18)19)12-13(17(3)9(2)16-12)20-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,18,19) |
Clave InChI |
AQCZCMPLCFTXMO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O |
SMILES canónico |
CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O |
Sinónimos |
2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethyl-imidazol-4-yl]propanoic aci d |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
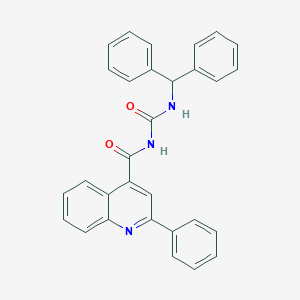
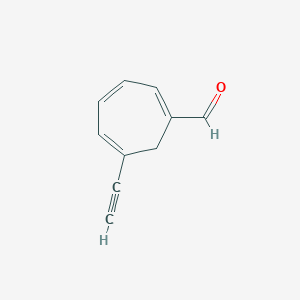
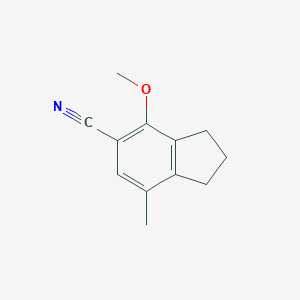
![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

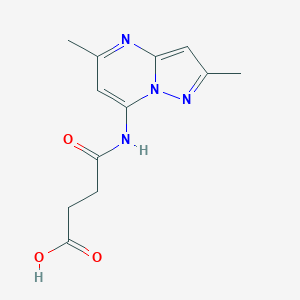
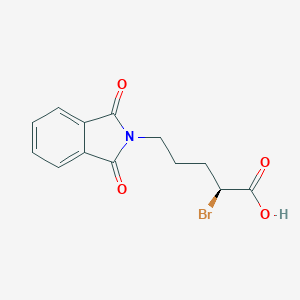
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

